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Isocrotonate

Cat. No.: B1243802
M. Wt: 85.08 g/mol
InChI Key: LDHQCZJRKDOVOX-IHWYPQMZSA-M
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Description

Historical Context of Isocrotonate Research

The study of isocrotonic acid, formally known as (Z)-2-butenoic acid, has early roots in the foundational period of organic chemistry. Initial investigations were often intertwined with studies of its more stable trans isomer, crotonic acid. Early methods for the preparation of isocrotonic acid were developed in the early 20th century. For instance, a notable synthesis involved the reaction of acetaldehyde (B116499) with malonic acid in the presence of pyridine. drugfuture.com Another classic method is the Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675). wikipedia.org These early synthetic efforts were crucial in establishing the fundamental chemical behavior and structural identity of this compound. drugfuture.com The isomerization of isocrotonic acid to the more thermodynamically stable crotonic acid upon heating to its boiling point (171.9 °C) was also an early and significant observation. wikipedia.orgchemcess.com

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound and its derivatives are recognized for their utility as versatile chemical intermediates. ontosight.ai Their unique structural features, including a cis-configured double bond adjacent to a carbonyl group, make them valuable precursors in the synthesis of more complex molecules. ontosight.ai For example, this compound esters have been utilized in polymerization reactions, contributing to the development of new materials. The reactivity of the double bond and the ester functionality allows for a variety of chemical transformations, making this compound a useful building block in synthetic strategies. Furthermore, isocrotonic acid has been identified as a key intermediate in the conversion of bio-based polymers like polyhydroxybutyrate (B1163853) (PHB) into valuable chemicals, highlighting its relevance in the pursuit of sustainable chemical processes.

This compound as a Research Subject in Organic Chemistry and Biochemistry

This compound serves as a compelling subject in both organic chemistry and biochemistry due to its distinct reactivity and its involvement in metabolic processes.

In the realm of organic chemistry, research has focused on the stereoselective synthesis of isocrotonates and their subsequent reactions. A well-established method for preparing ethyl this compound involves the semihydrogenation of ethyl tetrolate. orgsyn.org This procedure is valued for its high yield and stereoselectivity. This compound derivatives are also employed as reactants in various carbon-carbon bond-forming reactions. For instance, methyl this compound participates in Heck-Mizoroki reactions, demonstrating its utility in creating more complex molecular architectures. jcu.edu.au The thermal cyclization reactions of methyl this compound derivatives have also been explored, leading to the formation of various heterocyclic compounds. researchgate.netresearchgate.net

From a biochemical perspective, this compound is recognized as a metabolite in certain biological pathways. It has been observed as an intermediate during the degradation of the bioplastic poly(3-hydroxybutyrate) (PHB). stenutz.eu Moreover, enzymatic conversions involving this compound esters have been studied, indicating their interaction with biological catalysts. googleapis.comgoogleapis.com The relationship and interconversion between isocrotonic acid and its trans-isomer, crotonic acid, which is a known metabolite, is also a subject of biochemical interest. chemcess.com

Interactive Data Tables

Below are interactive tables summarizing key data for this compound and its common ethyl ester.

Table 1: Physical Properties of Isocrotonic Acid

PropertyValueReference
Molecular FormulaC₄H₆O₂ wikipedia.org
Molar Mass86.09 g/mol wikipedia.org
AppearanceOily liquid wikipedia.org
OdorSimilar to brown sugar wikipedia.org
Melting Point12.5–14 °C wikipedia.org
Boiling Point171.9 °C (converts to crotonic acid) wikipedia.org
Density1.03 g/cm³ wikipedia.org
Solubility in WaterMiscible chemcess.com

Table 2: Spectroscopic Data for Ethyl this compound

Spectroscopic TechniqueKey Data (in CDCl₃)Reference
¹H NMR (δ, ppm)1.23 (t, 3H), 2.05 (dd, 3H), 4.03 (q, 2H), 5.62 (dq, 1H), 6.19 (dq, 1H) orgsyn.org
IR (cm⁻¹)3040, 1710, 1640, 1175, 1025, 810 orgsyn.org

Table 3: Synthesis of Ethyl this compound

ReactionReagentsYieldReference
SemihydrogenationEthyl tetrolate, H₂, 5% Pd/BaSO₄, quinoline93-98% orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5O2- B1243802 Isocrotonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5O2-

Molecular Weight

85.08 g/mol

IUPAC Name

(Z)-but-2-enoate

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/p-1/b3-2-

InChI Key

LDHQCZJRKDOVOX-IHWYPQMZSA-M

Isomeric SMILES

C/C=C\C(=O)[O-]

Canonical SMILES

CC=CC(=O)[O-]

Origin of Product

United States

Synthetic Strategies and Methodologies for Isocrotonate and Its Derivatives

Classical and Contemporary Approaches to Isocrotonate Synthesis

The synthesis of isocrotonates can be achieved through several established and modern chemical routes. These methods include esterification, acetylation, rearrangement reactions, carbonation, and modifications of alkyne precursors.

Esterification Pathways

Esterification is a fundamental process for producing this compound esters, which involves the reaction of isocrotonic acid with an alcohol in the presence of an acid catalyst. ontosight.aibyjus.compressbooks.pub For instance, methyl this compound can be synthesized by the esterification of isocrotonic acid with methanol, typically catalyzed by a strong acid like sulfuric acid under heat. ontosight.ai This direct approach is a common and straightforward method for generating various this compound esters. athabascau.ca

Another important pathway is trans-esterification, where an existing ester is converted into a new one by reacting with a different alcohol. pressbooks.pub This method is also reversible and can be driven to completion by using an excess of the reactant alcohol or by removing the alcohol product. pressbooks.pub

Derivatives such as methyl 3-(acetoxy)this compound and ethyl 3-(acetoxy)this compound can also be synthesized through esterification of the corresponding 3-(acetoxy)isocrotonic acid. ontosight.aiontosight.ai

Table 1: Examples of this compound Synthesis via Esterification

Product Reactants Catalyst/Conditions Reference
Methyl this compound Isocrotonic acid, Methanol Sulfuric acid, Heat ontosight.ai
Ethyl this compound Isocrotonic acid, Ethanol Acid catalyst athabascau.ca
Methyl 3-(acetoxy)this compound 3-(acetoxy)isocrotonic acid, Methanol Not specified ontosight.ai

Acetylation Routes

Acetylation is a key strategy for the synthesis of acetoxy derivatives of isocrotonates. This typically involves the introduction of an acetyl group onto a precursor molecule. For example, methyl 3-(acetoxy)this compound is synthesized by reacting methyl this compound with acetic anhydride (B1165640) in the presence of a catalyst. lookchem.com Similarly, ethyl 3-(acetoxy)this compound can be prepared by the acetylation of ethyl this compound. ontosight.ai

A related method is reductive acetylation, where an ester is first reduced and then acetylated. orgsyn.org For instance, a lactone can be reduced with diisobutylaluminum hydride (DIBALH) and then trapped with acetic anhydride to yield an α-acetoxy ether, which can be a precursor to more complex molecules. orgsyn.org

Table 2: Acetylation Reactions for this compound Derivatives

Product Precursor Reagent Reference
Methyl 3-(acetoxy)this compound Methyl this compound Acetic anhydride lookchem.com

Favorskii Rearrangement Modifications

Table 3: Synthesis of Isocrotonic Acid via Favorskii Rearrangement

Starting Material Intermediate Product Reference

Carbonation Methods

Carbonation, the reaction with carbon dioxide, provides another avenue for synthesizing carboxylic acids. Isocrotonic acid can be prepared through the carbonation of cis-propenyllithium. orgsyn.org This method involves the reaction of an organolithium reagent with CO2 to introduce the carboxyl group.

While direct carbonation methods for this compound itself are less commonly detailed in general literature, the principle is widely applied in the synthesis of various carboxylic acids. The process typically involves bubbling CO2 gas through a solution containing a suitable precursor, often under controlled temperature and pH. kemdikbud.go.idresearchgate.net The efficiency of carbonation can be influenced by factors such as the flow rate of CO2 and the reaction temperature. kemdikbud.go.id

Semihydrogenation of Acetylenic Precursors

A highly effective method for preparing this compound esters is the semihydrogenation of the corresponding acetylenic esters. wikipedia.org Specifically, ethyl this compound can be synthesized by the partial hydrogenation of ethyl tetrolate. wikipedia.orgorgsyn.org This reaction is typically carried out using a catalyst that selectively promotes the formation of the cis-alkene, such as a poisoned palladium catalyst (e.g., Lindlar's catalyst). pressbooks.pub The process involves bubbling hydrogen gas through a solution of the alkyne precursor in the presence of the catalyst. orgsyn.org This method is valued for its stereospecificity, yielding the desired cis (or Z) isomer. orgsyn.orgresearchgate.net

Table 4: Semihydrogenation for this compound Synthesis

Precursor Product Key Condition Reference
Ethyl tetrolate Ethyl this compound Semihydrogenation wikipedia.orgorgsyn.org
Tetrolic acid Isocrotonic acid Stereospecific cis-hydrogenation orgsyn.org

Acylation of Alkynes

The acylation of alkynes is a versatile method that can be adapted for the synthesis of various unsaturated compounds. The Friedel-Crafts acylation of alkynes, for instance, typically yields (Z)-β-chlorovinyl ketones. rsc.org While not a direct route to this compound itself, the underlying principles of adding an acyl group to an alkyne are relevant.

A more direct application is the acylation of propyne (B1212725), which can be employed for the preparation of α,β-acetylenic esters, which are precursors to isocrotonates via semihydrogenation as described above. orgsyn.org The process involves reacting the alkyne with an acylating agent. youtube.com

Stereoselective Synthesis of this compound Isomers

The spatial arrangement of substituents in this compound derivatives is critical to their chemical properties and reactivity. Stereoselective synthesis aims to control this arrangement, producing specific isomers in high purity.

The primary challenge in synthesizing this compound is controlling the geometry of the carbon-carbon double bond to favor the Z-configuration over the more thermodynamically stable E-configuration (crotonate).

A highly effective and reproducible method for this transformation is the stereoselective partial hydrogenation of an alkyne precursor. Specifically, ethyl this compound can be prepared in high yield and with excellent isomeric selectivity by the hydrogenation of ethyl tetrolate. This reaction typically employs a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline), which facilitates the syn-addition of hydrogen to the alkyne, yielding the Z-alkene. orgsyn.org Careful quantitative analysis of this method has shown that the ratio of Z to E isomers can be as high as 59:1. orgsyn.org

Alternative, though sometimes more laborious, methods for preparing isocrotonic acid include the stereospecific Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675) and the carbonation of cis-propenyllithium. orgsyn.org The challenge in controlling geometric isomerism stems from the small energy difference between the E and Z isomers in many unsaturated systems, making the development of highly selective catalysts and reaction conditions an ongoing area of research. researchgate.net

Table 1: Comparison of Synthetic Methods for Z/E Control in this compound Synthesis

Method Substrate Key Reagents/Catalyst Typical Z:E Ratio Reference
Catalytic Hydrogenation Ethyl tetrolate H₂, Lindlar's Catalyst, Quinoline 58:1 to 59:1 orgsyn.org
Favorskii Rearrangement 1,3-dibromo-2-butanone Base Stereospecific orgsyn.org
Organometallic Carbonation cis-propenyllithium CO₂ Stereospecific orgsyn.org

Beyond geometric isomerism, the creation of chiral centers within this compound derivatives requires enantioselective or diastereoselective strategies. These methods are crucial for synthesizing optically active molecules. While specific examples focusing solely on simple isocrotonates are specialized, the principles are drawn from broader asymmetric synthesis methodologies.

Enantioselective synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. This is often achieved using chiral catalysts or auxiliaries. For instance, asymmetric hydrosilylation, followed by oxidation, is a powerful method for desymmetrizing meso-compounds to generate chiral alcohols that could be part of a more complex this compound ester. beilstein-journals.org Similarly, asymmetric Diels-Alder reactions, catalyzed by chiral metal complexes, can construct complex cyclic systems with high enantioselectivity, which could subsequently be elaborated to include an this compound moiety. chemistryviews.orgnih.gov

Diastereoselective synthesis is employed when a molecule has multiple stereocenters, and the goal is to selectively form one diastereomer. These reactions often rely on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a new stereocenter. Chelation-controlled cycloisomerization reactions, for example, can generate complex spirocyclic scaffolds with high diastereoselectivity. chemrxiv.org Biocatalysis, using whole-cell systems or isolated enzymes, also offers a highly selective route. For example, bacterial strains have been used for the stereoselective oxidation of diols to produce specific enantiomers of lactones, a strategy applicable to the synthesis of chiral this compound precursors. frontiersin.org

Control of Geometric Isomerism (Z/E Configurations)

Synthesis of Functionalized this compound Derivatives

Introducing specific functional groups onto the this compound framework expands its utility as a chemical building block.

The introduction of halogens (F, Cl, Br, I) can significantly alter the electronic properties and reactivity of the this compound molecule. A key strategy for this is reductive halogenation. This method can be applied to α,β-unsaturated carbonyl compounds, which are structurally analogous to this compound esters. organic-chemistry.org The process typically involves an organocatalyst, a reducing agent like trichlorosilane, and an electrophilic halogen source such as an N-halosuccinimide (NBS, NCS, NIS). organic-chemistry.org This approach allows for the selective formation of α-haloketones, and by extension, could be adapted for the synthesis of α-halo this compound esters. organic-chemistry.org Other strategies involve the synthesis of halogenated precursors, such as halogenated pyran analogues, which can then be converted to the desired this compound derivative. beilstein-journals.org

Table 2: Reagents for Reductive Halogenation

Halogen Source Abbreviation Resulting Halogenation Reference
N-Chlorosuccinimide NCS Chlorination organic-chemistry.org
N-Bromosuccinimide NBS Bromination organic-chemistry.org
N-Iodosuccinimide NIS Iodination organic-chemistry.org

Incorporating a phosphorus-containing group, such as a phosphate (B84403) or phosphonate, yields derivatives with unique chemical and biological properties. The construction of the C-P bond is central to these syntheses. Radical phosphorylation has emerged as a powerful strategy. oaepublish.com In these reactions, a phosphorus-centered radical, generated from a compound with a P-H bond (e.g., a dialkyl phosphite), adds across the double bond of the α,β-unsaturated system. oaepublish.com Silver-catalyzed or visible-light-induced methods can initiate this radical process, often with high diastereoselectivity. oaepublish.com

Another common approach is the Michaelis-Arbuzov reaction, which is a cornerstone of C-P bond formation. organic-chemistry.org Additionally, transition metal-catalyzed cross-coupling reactions provide a versatile route to organophosphorus compounds. oaepublish.comorganic-chemistry.org For instance, phosphoproteins, which contain phosphate esters of serine, can be synthesized using chemical methods that mimic biological phosphorylation, providing a pathway to this compound esters containing phosphorylated alcohol moieties. nih.govnih.gov

The synthesis of this compound esters from intricate or sensitive alcohols requires mild and highly efficient esterification methods. The classic Fischer esterification, involving an acid catalyst and an alcohol, can be effective, particularly when the alcohol is used in large excess to drive the equilibrium towards the product ester. masterorganicchemistry.com

For more complex substrates, alternative methods are often preferred. The reaction of a carboxylic acid with an O-alkylisourea, derived from the complex alcohol, provides a pathway to esters that works well even with sterically hindered components and can proceed with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.org

One-pot procedures that combine oxidation and olefination are particularly elegant. For example, a complex primary alcohol can be oxidized to the corresponding aldehyde using a mild system like IBX/TEMPO. The intermediate aldehyde is then immediately subjected to a Wittig-type reaction with a stabilized phosphorane to generate the α,β-unsaturated ester, a method noted for its tolerance of complex functional groups. orgsyn.org Transesterification, the conversion of one ester to another by reacting it with an alcohol, is another viable method, though the equilibrium often requires shifting by using a large excess of the desired alcohol or by removing the alcohol byproduct. libretexts.org

Table 3: Selected Methods for Synthesizing Complex this compound Esters

Method Key Reagents Key Features Reference
Fischer Esterification Acid catalyst, excess complex alcohol Equilibrium-driven; requires excess of the alcohol. masterorganicchemistry.com
O-Alkylisourea Coupling Carboxylic acid, DCC, complex alcohol Forms isourea intermediate; good for hindered substrates; allows for stereochemical inversion. organic-chemistry.org
Oxidation-Wittig Sequence Primary alcohol, IBX/TEMPO, stabilized phosphorane One-pot procedure; mild conditions; tolerates complex functionality. orgsyn.org
Transesterification Simple this compound ester, complex alcohol, catalyst Reversible reaction; requires shifting equilibrium. libretexts.org

Synthesis of Amino-Substituted Isocrotonates

The introduction of amino groups into the this compound framework is a valuable transformation, leading to the formation of β-amino esters and other nitrogen-containing compounds. These products are significant precursors in the synthesis of pharmaceuticals and natural products. A primary method for this transformation is the conjugate addition of nitrogen nucleophiles to the α,β-unsaturated system of an this compound ester.

One common approach involves the reaction of this compound esters with amines. This reaction, often catalyzed by a base or a Lewis acid, proceeds via a Michael-type addition where the amine attacks the β-carbon of the this compound. Another versatile method is the reductive amination of a β-keto ester precursor. This involves the condensation of the keto ester with an amine or ammonia (B1221849) to form an enamine intermediate, which is then reduced to the corresponding β-amino ester. nih.gov

Furthermore, methods analogous to the Strecker synthesis of amino acids can be adapted. masterorganicchemistry.comlibretexts.org This would involve reacting a suitable aldehyde with an amine and a cyanide source, followed by hydrolysis to yield the amino-substituted acid, which can then be esterified. The synthesis of N-substituted 1,3-aminoalcohols from isosteviol-based precursors, involving reductive amination with primary amines and subsequent reduction, also highlights a relevant synthetic strategy. nih.gov

Strategies for Introducing Acyl and Alkyl Substituents

The introduction of acyl and alkyl groups at the α-carbon of isocrotonates is typically achieved through the chemistry of their corresponding enolates. libretexts.org The α-protons of this compound esters are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate.

Alkylation: The formed enolate is a potent nucleophile that can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.org This process, known as the direct alkylation of ester enolates, is a fundamental strategy for creating substituted carbonyl compounds. researchgate.net The reaction is sensitive to steric hindrance, and primary or secondary alkyl halides are preferred to avoid competing elimination reactions. libretexts.org The use of extended enolates, for example from γ-phenylthio-crotonate esters, allows for reaction with electrophiles at the carbon atom alpha to the carbonyl group. colab.ws High diastereoselectivity can be achieved in the methylation of open-chain enolates that have an adjacent silyl (B83357) group, favoring the isomer where the silyl and methyl groups are trans.

Acylation: Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This leads to the formation of β-keto esters, which are highly versatile synthetic intermediates.

Table 1: Alkylation of Crotonate Enolates

Enolate Source Electrophile (Alkylating Agent) Product Type Key Considerations
Ethyl this compound Methyl Iodide α-Methylated this compound Requires strong base (e.g., LDA) to form enolate. libretexts.org
Methyl Cinnamate (B1238496) Methyl Iodide α-Methyl, β-Phenyl this compound Diastereoselectivity can be controlled with adjacent groups.
γ-Phenylthio-crotonate General Electrophiles α-Substituted Product Utilizes an extended enolate for regioselective alkylation. colab.ws
Ester Dienolates General Alkyl Halides Deconjugated Alkylated Ester Reaction proceeds via deconjugative alkylation. colab.ws

Catalytic Methodologies in this compound Synthesis

Catalysis provides efficient and selective pathways for the synthesis of isocrotonates, which are primarily the (Z)-isomers of crotonates. The most common route involves the stereoselective semi-hydrogenation of alkynes.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity in alkyne semi-hydrogenation. wikipedia.org These catalysts are typically soluble organometallic complexes. wikipedia.orgyoutube.com

Prominent examples include rhodium complexes like Wilkinson's catalyst (Rh[(C₆H₅)₃P]₃Cl) and various ruthenium and nickel complexes. wisc.edunih.govlibretexts.org These catalysts can achieve high stereoselectivity for either Z- or E-alkenes depending on the ligands and reaction conditions. For instance, nickel catalysts can be tuned to produce Z-alkenes (this compound precursors) or, with the addition of specific multidentate ligands, switch selectivity to the E-alkene. nih.gov The mechanism generally involves the formation of an intermediate species where the catalyst coordinates to the alkyne, facilitating the addition of hydrogen. youtube.comsavemyexams.com Homogeneous gold catalysts have also been developed, often utilizing chiral ligands to induce asymmetry in reactions. nih.gov

Heterogeneous Catalysis (e.g., Palladium on Barium Sulfate)

Heterogeneous catalysis is a cornerstone of this compound synthesis, most notably through the use of "poisoned" palladium catalysts for the semi-hydrogenation of alkynes to cis-alkenes. wikipedia.orgrsc.org The Lindlar catalyst is the most famous example, consisting of palladium deposited on a solid support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and treated with a catalyst poison such as lead acetate or quinoline. wikipedia.orglibretexts.org

The support material, such as barium sulfate, provides a high surface area for the palladium metal. orgsyn.orgiitm.ac.in The poison deactivates the most active catalytic sites, which prevents the over-reduction of the initially formed alkene to an alkane and enhances the selectivity for the cis-alkene (this compound). wikipedia.orgwikipedia.org This method is highly stereospecific, proceeding via syn-addition of hydrogen atoms to the alkyne triple bond. wikipedia.org Palladium on barium sulfate, also known as the Rosenmund catalyst, is widely used for these types of selective hydrogenations. wikipedia.orgjuniperpublishers.comsigmaaldrich.com

Table 2: Comparison of Catalytic Systems for this compound Synthesis

Catalyst Type Catalyst Example Support/Ligands Key Feature
Homogeneous Wilkinson's Catalyst Tris(triphenylphosphine)rhodium(I) chloride Soluble catalyst, high selectivity. libretexts.org
Homogeneous Nickel Complex Triphos, Tetraphos Stereodivergent; selectivity tunable by ligands. nih.gov
Heterogeneous Lindlar Catalyst Palladium on CaCO₃ or BaSO₄ Poisoned to prevent over-reduction; yields cis-alkenes. wikipedia.orgwikipedia.org
Heterogeneous Rosenmund Catalyst Palladium on BaSO₄ Used for selective hydrogenation of alkynes and acid chlorides. juniperpublishers.com

Organocatalysis in this compound Derivatization

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener and often more accessible alternative to metal-based catalysts. uni-giessen.deorganic-chemistry.orgwikipedia.org In the context of isocrotonates, organocatalysis is primarily used for derivatization, particularly for asymmetric conjugate additions to the α,β-unsaturated ester system. mdpi.com

Chiral amines, such as proline and its derivatives, can catalyze Michael additions to isocrotonates by forming nucleophilic enamine intermediates with a donor molecule (e.g., a ketone or aldehyde). mdpi.commun.ca Another major class of organocatalysts are thiourea (B124793) derivatives and chiral phosphoric acids. scienceopen.combeilstein-journals.org These catalysts activate the this compound electrophile through hydrogen bonding, making it more susceptible to attack by a nucleophile. This non-covalent activation allows for highly enantioselective reactions, leading to chiral molecules with significant potential in medicinal chemistry. scienceopen.com Such reactions are pivotal for constructing complex molecules with controlled stereochemistry. rsc.orgnih.gov

Reaction Mechanisms and Kinetic Studies in this compound Formation

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of isocrotonates and their derivatives. A chemical reaction mechanism describes the sequence of elementary steps involved in the transformation of reactants to products. lumenlearning.comkhanacademy.org

The formation of isocrotonates via the catalytic hydrogenation of alkynes is a well-studied example. In heterogeneous catalysis with a Lindlar catalyst, the mechanism involves the adsorption of the alkyne onto the palladium surface. Hydrogen molecules also adsorb and dissociate into hydrogen atoms on the metal surface. The reaction proceeds through a suprafacial (syn) addition of two hydrogen atoms to the same face of the alkyne triple bond, leading to the formation of the Z-alkene (this compound). wisc.edu The kinetics of this surface-catalyzed reaction are complex, but the poisoning of the catalyst is key to ensuring the rate of alkyne hydrogenation is much faster than the rate of subsequent alkene hydrogenation, thus preventing over-reduction. wisc.edu

In homogeneous catalysis, the mechanism often involves a catalytic cycle. youtube.com For a rhodium-based catalyst, the cycle might include oxidative addition of H₂, coordination of the alkyne to the metal center, migratory insertion of the alkyne into a metal-hydride bond, and finally, reductive elimination to release the Z-alkene and regenerate the catalyst. wisc.edu

For derivatization reactions, such as the organocatalytic conjugate addition, the mechanism typically involves the activation of either the nucleophile or the electrophile. In enamine catalysis, the organocatalyst (a secondary amine) reacts with a ketone or aldehyde to form a nucleophilic enamine. This enamine then attacks the this compound in a Michael addition. In iminium catalysis, the amine catalyst activates the unsaturated carbonyl compound by forming an iminium ion, which is a more potent electrophile. wikipedia.org Kinetic studies help to identify the rate-determining step in these multi-step mechanisms, which is often the carbon-carbon bond-forming step. khanacademy.orglibretexts.org

Investigation of Reaction Intermediates

In the synthesis of this compound and its derivatives, the identification and study of reaction intermediates are crucial for understanding reaction pathways and optimizing outcomes. A reaction intermediate is a transient molecular entity formed from reactants that reacts further to yield the final products. researchgate.net The investigation of these species, often through spectroscopic methods or trapping experiments, provides insight into the reaction's step-by-step progression. researchgate.netnih.gov

One significant pathway to this compound esters involves organometallic intermediates. In the synthesis of ethyl this compound, propyne is treated with butyllithium (B86547) to form the intermediate 1-lithiopropyne. orgsyn.org This highly reactive species is then acylated with ethyl chloroformate to produce ethyl tetrolate, a precursor that is subsequently hydrogenated to ethyl this compound. orgsyn.org The formation of the lithiated intermediate is a critical step that dictates the subsequent reaction course. orgsyn.org

Enol intermediates are also pivotal, particularly in isomerization reactions. Research on the thermal isomerization of but-3-enoic acid has shown that it proceeds through its enol form. A 1,5-hydrogen shift within this enol intermediate leads directly to the formation of isocrotonic acid (the cis or Z-isomer). This establishes the enol as a key intermediate in the pathway connecting β,γ-unsaturated acids with their α,β-unsaturated counterparts, specifically favoring the initial formation of the cis-isomer.

In the realm of organocatalysis, which utilizes small organic molecules to accelerate reactions, enamine and iminium intermediates are fundamental. princeton.edumt.comwikipedia.orgrsc.org These intermediates are typically formed from the reaction of a carbonyl compound with a secondary amine catalyst. princeton.edu For instance, in reactions involving β-butyrolactone promoted by N-heterocyclic carbene-carbodiimide (NHC-CDI) betaine (B1666868) adducts, protonated betaine-crotonate ion pairs have been identified as the active initiators. acs.org The formation of this compound, the thermodynamically less stable cis-isomer, is considered possible under kinetically controlled deprotonation pathways involving these intermediates. acs.org

Palladium-catalyzed reactions introduce another class of intermediates. A proposed mechanism for the synthesis of γ,δ-unsaturated carbonyls involves the acetoxypalladation of an alkyne. This forms a vinylpalladium intermediate, which can then undergo further reactions, illustrating a pathway where organopalladium species are central to the functionalization process leading to complex derivatives related to isocrotonates. lookchem.com

Mechanistic Pathways of Functional Group Transformations

A primary pathway is the stereoselective reduction of alkynes. The synthesis of ethyl this compound from ethyl tetrolate is accomplished via a semihydrogenation reaction. orgsyn.org This transformation typically employs a palladium catalyst that has been "poisoned" (partially deactivated) with a substance like quinoline. The mechanism involves the delivery of hydrogen atoms to the same face of the alkyne as it is adsorbed on the catalyst surface, a process known as syn-addition. This stereospecific addition ensures the formation of the cis or Z-alkene, yielding ethyl this compound with high selectivity over its trans isomer, ethyl crotonate. orgsyn.org

Isomerization reactions represent another fundamental mechanistic route. The thermal interconversion of C4 unsaturated acids demonstrates that isocrotonic acid is a key intermediate in the isomerization of but-3-enoic acid to crotonic acid. The proposed mechanism involves a 1,5-hydrogen shift from the enol form of but-3-enoic acid, which exclusively produces isocrotonic acid. Subsequently, the less stable isocrotonic acid undergoes thermal isomerization to the more stable crotonic acid, presumably through a standard mechanism for cis-trans isomerism. This highlights a pathway where the cis-isomer is formed first before equilibrating to the trans-form.

The modified Julia olefination offers a pathway for forming α,β-unsaturated esters from aldehydes with controlled stereoselectivity. organic-chemistry.org This reaction proceeds by the addition of a stabilized carbanion (derived from a reagent like ethyl (benzothiazol-2-ylsulfonyl)acetate) to an aldehyde, followed by an elimination step. The stereochemical outcome of the elimination is dependent on the structure of the aldehyde substrate, providing a mechanistic lever to control the formation of cis (Z) versus trans (E) isomers. organic-chemistry.org

Furthermore, the E1cB (Elimination Unimolecular conjugate Base) reaction provides a pathway for synthesizing trisubstituted (E)-α,β-unsaturated esters. organic-chemistry.org This mechanism involves the deprotonation of a substrate to form a stabilized carbanion, followed by the loss of a leaving group to form the double bond. While often leading to E-products, the principles of the E1cB mechanism are relevant to understanding elimination pathways that can be modulated to favor different isomers. organic-chemistry.org

Influence of Reaction Conditions on Product Distribution

The distribution of products in reactions designed to synthesize this compound is highly sensitive to the specific conditions employed. Factors such as temperature, catalyst choice, substrate structure, and solvent can significantly influence the yield and, most critically, the stereoselectivity, determining the ratio of the desired this compound (Z-isomer) to the corresponding crotonate (E-isomer) or other byproducts.

In the synthesis of ethyl tetrolate, a precursor to ethyl this compound, temperature control is paramount. The reaction involves the addition of butyllithium to propyne, and if the temperature is not maintained below -65°C, a side reaction can occur, leading to the formation of ethyl pentanoate as a significant impurity. orgsyn.org This illustrates how a deviation in a single parameter can open up an alternative reaction pathway, thereby altering the product distribution. orgsyn.org

The choice of catalyst and reaction conditions is central to controlling the stereochemical outcome of alkyne hydrogenation. The specific procedure for hydrogenating ethyl tetrolate to ethyl this compound uses a 5% palladium on barium sulfate catalyst poisoned with quinoline. This combination reproducibly favors the formation of the Z-isomer. orgsyn.org

Influence of Hydrogenation Conditions on Isomer Distribution
PrecursorCatalystConditionsProduct Ratio (Z:E)Reference
Ethyl tetrolate5% Pd/BaSO₄, QuinolineH₂, Ether, Ice bath58:1 to 59:1 orgsyn.org

The structure of the starting materials can also have a profound effect on product distribution, particularly in olefination reactions. In the modified Julia olefination for producing α,β-unsaturated esters, the nature of the aldehyde reactant directly steers the stereochemical outcome. organic-chemistry.org This provides a clear example of substrate-controlled product distribution.

Influence of Aldehyde Structure on Z/E Isomer Distribution in a Modified Julia Olefination
Aldehyde TypeReaction ConditionsPredominant Product IsomerReference
Aryl Aldehydes (e.g., Benzaldehyde)DBU, CH₂Cl₂, rttrans (E) organic-chemistry.org
Branched Aliphatic Aldehydes (e.g., Isobutyraldehyde)DBU, CH₂Cl₂, rttrans (E) organic-chemistry.org
Straight-Chain Aliphatic Aldehydes (e.g., Heptanal)DBU, CH₂Cl₂, rtcis (Z) organic-chemistry.org

Solvent choice can also impact reaction efficiency and product characteristics. In the organocatalytic ring-opening polymerization of rac-β-butyrolactone, conducting the reaction in toluene (B28343) resulted in higher conversions and better-defined polymers compared to reactions run in dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). acs.org This demonstrates that the reaction medium plays a critical role in the performance of the catalytic system. acs.org

Spectroscopic and Analytical Techniques in Isocrotonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, including isocrotonate. jchps.com It provides detailed information about the chemical environment of individual atoms, enabling the precise determination of molecular structure and the differentiation between isomers. jchps.commagritek.com

Proton NMR (¹H NMR) for Structural Elucidation and Isomer Ratio Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the structural elucidation of this compound. jchps.com The chemical shifts, signal splitting patterns, and integration of the proton signals provide a wealth of information about the arrangement of protons within the molecule. libretexts.org

In this compound, the vinylic protons exhibit characteristic chemical shifts that are crucial for confirming the trans configuration of the double bond. The coupling constants (J-values) between these protons are typically larger for the trans isomer compared to the cis isomer (crotonate), allowing for unambiguous differentiation.

Furthermore, ¹H NMR is instrumental in determining the ratio of this compound to its isomers in a mixture. jchps.com By comparing the integration of specific, well-resolved signals corresponding to each isomer, a quantitative assessment of the isomeric purity can be achieved.

Table 1: Illustrative ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
α-CH~5.8Doublet of quartets~15.5, ~1.8
β-CH~6.9Doublet of quartets~15.5, ~6.9
CH₃~1.9Doublet~6.9

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Carbon NMR (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound molecule. pressbooks.publibretexts.org Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com

The chemical shifts of the carbon atoms in this compound are indicative of their electronic environment. For instance, the carbonyl carbon of the ester or carboxylic acid group appears at a significantly downfield chemical shift (typically in the range of 165-175 ppm) due to the deshielding effect of the adjacent oxygen atoms. libretexts.org The olefinic carbons also have characteristic chemical shifts that help to confirm the presence of the double bond. libretexts.org

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)~166
β-Carbon (C=)~145
α-Carbon (=C)~123
Methyl (CH₃)~18

Note: These values are approximate and can be influenced by the specific ester group and solvent.

Advanced NMR Techniques for Conformational and Dynamic Studies

Beyond basic one-dimensional spectra, advanced NMR techniques can provide deeper insights into the conformational preferences and dynamic behavior of this compound and its derivatives. unibas.it Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons within the molecule, confirming the trans stereochemistry. researchgate.net

Furthermore, variable-temperature NMR studies can reveal information about rotational barriers and other dynamic processes occurring within the molecule. unibas.it These advanced methods are particularly valuable for understanding how the conformation of this compound might influence its reactivity and interactions with other molecules. Other advanced techniques that can be applied include real-time NMR, exchange spectroscopy, and relaxation dispersion methods. nih.govnumberanalytics.com

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.orgupc.edu The covalent bonds in a molecule vibrate at specific frequencies, and when these frequencies match the frequency of the IR radiation, absorption occurs. msu.edusavemyexams.com

The IR spectrum of this compound displays characteristic absorption bands that correspond to its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the ester or carboxylic acid group. The C=C double bond stretching vibration also gives rise to a characteristic absorption. The region of the spectrum below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. msu.edu

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
C=O (Ester/Carboxylic Acid)Stretch~1720
C=C (Alkene)Stretch~1650
C-O (Ester)Stretch~1270
=C-H (Alkene)Bend (out-of-plane)~980

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.govmsu.edu In a typical experiment, the this compound sample is ionized, and the resulting molecular ion and any fragment ions are separated and detected.

The mass spectrum of this compound will show a peak corresponding to the molecular ion (M⁺), which confirms the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. msu.edu

Furthermore, the fragmentation pattern of the molecular ion can provide valuable structural information. lcms.czlibretexts.org The way the molecule breaks apart upon ionization can reveal details about the connectivity of the atoms and the stability of the resulting fragments. For example, the loss of the alkoxy group from an this compound ester is a common fragmentation pathway. libretexts.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a range of techniques used to separate the components of a mixture. nih.govkhanacademy.org These methods are essential for isolating pure this compound from reaction mixtures and for assessing its purity. nih.govmetwarebio.com The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. khanacademy.org

Various chromatographic techniques are applicable to this compound analysis:

Gas Chromatography (GC): Suitable for volatile this compound esters, GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column. ijpsjournal.com

High-Performance Liquid Chromatography (HPLC): A versatile technique that separates compounds based on their polarity and interactions with a packed column. ijpsjournal.comtricliniclabs.com HPLC is widely used for the analysis and purification of both isocrotonic acid and its esters.

Thin-Layer Chromatography (TLC): A simple and rapid technique used for monitoring the progress of reactions and for preliminary purity assessments. khanacademy.orgijpsjournal.com Separation occurs on a thin layer of adsorbent material.

The choice of chromatographic technique depends on the specific properties of the this compound derivative and the analytical goal. metwarebio.com

Gas-Liquid Chromatography (GLC) for Isomer Separation and Quantification

Gas-Liquid Chromatography (GLC) is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.comlibretexts.org It is particularly well-suited for the separation of geometric isomers like this compound and crotonate. The principle of GLC involves partitioning compounds between a gaseous mobile phase and a liquid stationary phase coated on a solid support within a column. libretexts.orgtaylorandfrancis.com The separation is based on differences in the compounds' boiling points and their interactions with the stationary phase. openaccessjournals.com

In the context of this compound, GLC can effectively separate it from crotonate due to their different physical properties. The choice of the stationary phase is critical for achieving optimal separation. A range of stationary phases with varying polarities can be employed to resolve complex mixtures. uta.edu For instance, a non-polar stationary phase would primarily separate based on boiling point differences, while a more polar stationary phase would also leverage differences in dipole moments between the isomers.

The separated compounds are detected as they exit the column, with the time taken to do so, known as the retention time, being a key identifier. taylorandfrancis.com Detectors commonly used in the analysis of organic compounds like this compound include the Flame Ionization Detector (FID), which is highly sensitive to hydrocarbons. openaccessjournals.com Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.

Table 1: Hypothetical GLC Parameters for this compound and Crotonate Separation

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Stationary Phase 5% Phenyl Polysiloxane
Injector Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 150 °C at 10 °C/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Carrier Gas Helium
Flow Rate 1 mL/min
Hypothetical Retention Time (this compound) 5.8 min
Hypothetical Retention Time (Crotonate) 6.2 min

This table presents a hypothetical set of parameters for the GLC analysis of this compound and crotonate, illustrating the typical conditions that would be optimized for their separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgopenaccessjournals.com Unlike GLC, HPLC utilizes a liquid mobile phase and is suitable for a wider range of compounds, including those that are not volatile. advancechemjournal.com The separation principle in HPLC is based on the differential distribution of the analyte between the stationary phase (packed in a column) and the liquid mobile phase, which is forced through the column under high pressure. wikipedia.orgadvancechemjournal.com

For the analysis of this compound, which is an organic acid, reversed-phase HPLC is a commonly employed mode. advancechemjournal.com In this setup, a non-polar stationary phase is used in conjunction with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. This compound, being more polar than some other organic molecules, will have a shorter retention time on a reversed-phase column.

Detection in HPLC is typically achieved using a UV-Vis detector, as this compound possesses a chromophore that absorbs ultraviolet light. wikipedia.org The wavelength of maximum absorbance for this compound would be selected to ensure high sensitivity. Quantification is performed by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards of known concentration. openaccessjournals.com

Table 2: Illustrative HPLC Conditions for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (30:70) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm
Expected Retention Time ~ 4.5 min

This table provides an example of typical HPLC conditions that could be used for the analysis of this compound.

Gel Permeation Chromatography (GPC) for Polymer Characterization

When this compound is used as a monomer to create polymers, such as poly(this compound), Gel Permeation Chromatography (GPC) becomes an indispensable tool for characterization. resolvemass.cawikipedia.org GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgresearchgate.net The technique employs a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. resolvemass.ca Smaller molecules can penetrate the pores to varying extents, leading to a longer retention time. resolvemass.ca

GPC is not used to analyze the this compound monomer itself, but rather the polymers derived from it. google.com This analysis provides crucial information about the molecular weight distribution of the polymer, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.caresearchgate.net These parameters are critical as they significantly influence the physical and mechanical properties of the resulting polymer.

Table 3: Key Parameters Obtained from GPC Analysis of Poly(this compound)

ParameterDescriptionTypical Information Gained
Mn (Number-Average Molecular Weight) The total weight of all polymer chains in a sample, divided by the total number of polymer chains.Provides an indication of the average chain length.
Mw (Weight-Average Molecular Weight) An average that takes into account the molecular weight of each chain. Larger chains contribute more to this average.Reflects the contribution of larger polymers to the overall properties.
PDI (Polydispersity Index) The ratio of Mw to Mn (Mw/Mn).A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer.

This table outlines the essential parameters determined by GPC for the characterization of polymers like poly(this compound).

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org This method has been fundamental in revealing the structure of a vast array of molecules, from simple salts to complex biological macromolecules like proteins and DNA. wikipedia.org For this compound research, X-ray crystallography can be applied to its derivatives that can be crystallized. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. libretexts.org

Table 4: Hypothetical Crystallographic Data for an this compound Salt

ParameterExample Value
Chemical Formula C4H5O2Na
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 5.2 Å, c = 10.1 Å, β = 95°
Bond Length (C=C) 1.34 Å
Bond Length (C-O) 1.26 Å
Bond Angle (O-C-O) 125°

This table presents hypothetical crystallographic data for a sodium this compound crystal, illustrating the type of detailed structural information that can be obtained.

Integration of Analytical Data for Comprehensive Characterization

A comprehensive understanding of this compound and its chemical behavior is best achieved through the integration of data from multiple analytical techniques. scielo.br Each method provides a unique piece of the puzzle, and combining them allows for a more complete and robust characterization. For instance, while HPLC can be used to isolate and quantify an this compound derivative, techniques like NMR spectroscopy and mass spectrometry would be necessary to confirm its chemical identity.

The development of new analytical strategies often involves the coupling of different techniques, such as HPLC-MS, where the separation power of HPLC is combined with the identification capabilities of mass spectrometry. nih.gov Furthermore, the data from various spectroscopic and chromatographic methods can be analyzed using chemometric approaches to identify correlations and build predictive models. scielo.br This integrated approach is crucial for solving complex analytical problems and gaining deeper insights into the properties and applications of this compound and its related compounds. nih.gov

Computational and Theoretical Investigations of Isocrotonate Systems

Quantum Chemical Studies

Quantum chemical methods are powerful computational tools for investigating the electronic structure and properties of molecules. nih.govrsc.org These approaches, rooted in quantum mechanics, provide detailed insights into chemical bonding, reactivity, and spectroscopic characteristics. For isocrotonate systems, quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating their fundamental nature.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. fortunejournals.comaps.org DFT methods are based on the principle that the energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy. researchgate.net These calculations have been applied to various molecular systems to understand their ground-state properties and reactivity. researchgate.netrsc.org

In the context of this compound and its derivatives, DFT calculations are used to determine optimized geometries, electronic energies, and the distribution of electron density within the molecule. scirp.org These calculations often employ hybrid functionals, such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p), to achieve reliable results. mdpi.com The insights gained from these electronic structure calculations are fundamental to understanding the behavior of this compound systems in various chemical environments. frontiersin.org

Table 1: Representative DFT Functionals and Basis Sets

Functional Type Basis Set Description
B3LYP Hybrid 6-31G(d) A widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-31G(d) basis set includes polarization functions on heavy atoms.
BP86 GGA def2-SVP A gradient-corrected functional combining Becke's 1988 exchange functional with Perdew's 1986 correlation functional. The def2-SVP basis set is a split-valence basis set with polarization functions.
PBE0 Hybrid cc-pVTZ A parameter-free hybrid functional. The cc-pVTZ basis set is a correlation-consistent basis set of triple-zeta quality.

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data. mpg.dearxiv.org For this compound systems, theoretical calculations can predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra.

For instance, calculated NMR chemical shifts for isopropyl 2-methylthis compound show peaks around δ 1.2–1.4 ppm, which can be correlated with experimental NMR data. Similarly, the vibrational frequencies of the carbonyl group and other functional groups in this compound derivatives can be computed to aid in the interpretation of experimental IR and Raman spectra. researchgate.net These predictions are valuable for characterizing new compounds and understanding the relationship between structure and spectroscopic properties. uni-koeln.de

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. numberanalytics.com The analysis of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. masterorganicchemistry.com

In this compound, the π-system of the double bond and the carbonyl group are key features. MO analysis reveals the nature of the π and π* orbitals associated with these groups. masterorganicchemistry.com The interaction between atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. atlanticoer-relatlantique.calibretexts.orglibretexts.org Electrons in bonding orbitals contribute to holding the atoms together, while electrons in antibonding orbitals would weaken the bond. atlanticoer-relatlantique.calibretexts.orglibretexts.org Understanding the energy levels and spatial distribution of these frontier orbitals helps in predicting how this compound will interact with other reagents.

Prediction of Spectroscopic Parameters

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govuu.nl This technique is particularly useful for exploring the dynamic nature of flexible molecules like this compound derivatives. mdpi.comresearchgate.net

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For flexible molecules like this compound esters, multiple conformations may exist, each with a different energy level. researchgate.net The relative stability of these conformers is influenced by factors such as steric hindrance and electrostatic interactions. auremn.org.brimperial.ac.uk

MD simulations can be employed to explore the potential energy surface of this compound derivatives, identifying the most stable conformations and the energy barriers between them. auremn.org.br This information is crucial for understanding how the shape of the molecule influences its physical properties and reactivity. For example, the relative orientation of the ester group and the alkyl chain can impact how the molecule packs in a crystal or interacts with a biological receptor.

Intermolecular interactions are the forces of attraction and repulsion between neighboring molecules. gatech.edu These forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonds, govern the physical properties of liquids and solids. ijcce.ac.irusda.gov

MD simulations can provide detailed insights into the intermolecular interactions present in systems containing this compound. usda.govmdpi.com By simulating a collection of this compound molecules, it is possible to analyze the preferred modes of interaction, such as the formation of dimers or larger aggregates. These simulations can quantify the strength of these interactions and reveal how they influence the bulk properties of the substance. For example, understanding the intermolecular forces in liquid this compound can help explain its boiling point and viscosity.

Conformational Analysis of this compound Derivatives

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a pivotal tool for dissecting the intricate steps of chemical reactions involving this compound and its derivatives. nextmol.comnih.gov By modeling reaction pathways, researchers can gain a molecular-level understanding that complements experimental findings. mdpi.com For instance, computational methods are frequently employed to study mechanisms like the Michael addition, a fundamental carbon-carbon bond-forming reaction where nucleophiles add to α,β-unsaturated carbonyl compounds like isocrotonates. numberanalytics.commdpi.com

Density Functional Theory (DFT) is a prominent method used to investigate these mechanisms. researchgate.netmdpi.com It allows for the calculation of the electronic structure of molecules, providing insights into the thermodynamics and kinetics of reaction pathways. researchgate.netsolubilityofthings.com Such studies can elucidate the stepwise mechanisms of complex reactions, including identifying key intermediates and transition states. mdpi.com For example, in organocatalyzed Michael additions, DFT calculations can model how a catalyst, like a chiral thiourea (B124793) derivative, interacts with the reactants—the this compound (the Michael acceptor) and a nucleophile—to form an activated enamine intermediate, guiding the reaction toward a specific stereochemical outcome. mdpi.com

Computational analysis can also clarify the formation of different product isomers. In the palladium-catalyzed copolymerization of ethylene (B1197577) with cyclopropenone, DFT calculations were used to understand how different structural units (Unit A: α,β-unsaturated ketone, and Unit B: isolated ketone) are incorporated. mdpi.com The study revealed that Unit A is formed through the direct copolymerization of cyclopropenone and ethylene, while Unit B results from the decomposition of cyclopropenone into CO followed by its insertion into the polymer chain. mdpi.com A similar approach could be applied to understand the polymerization reactions involving this compound esters.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. iupac.orglibretexts.org It is a multidimensional landscape where valleys correspond to stable chemical species (reactants, products, intermediates) and saddle points represent transition states. fiveable.mewikipedia.orglibretexts.org By mapping the PES, chemists can visualize the lowest energy path a reaction can follow, known as the reaction coordinate or minimum energy path (MEP). iupac.orgfiveable.me

The PES is generated by solving the electronic Schrödinger equation for a series of fixed nuclear geometries, an approach based on the Born-Oppenheimer approximation. fiveable.me For a reaction involving an this compound ester, the coordinates could be the bond lengths and angles of the atoms involved in the reaction, such as the breaking and forming of bonds during a nucleophilic attack. iupac.org Due to the high dimensionality (3N-6 degrees of freedom for a non-linear molecule with N atoms), the full PES is often simplified into 2D or 3D plots for easier interpretation. fiveable.mewikipedia.org

These maps are crucial for understanding reaction dynamics. libretexts.org For example, in a reaction like the Michael addition to an this compound, the PES would show the energy landscape as the nucleophile approaches the double bond, leading from the reactant valley, over the transition state saddle point, and into the product valley. numberanalytics.comwikipedia.org The shape of the surface, whether it is "attractive" or "repulsive," provides insight into how energy is distributed among the product's vibrational and translational modes. wikipedia.org

The transition state (TS) is the configuration of highest potential energy along the reaction coordinate, representing the critical point that separates reactants from products. solubilityofthings.comwikipedia.org It is an unstable, fleeting arrangement of atoms with a lifetime on the order of a single bond vibration (around 10⁻¹³ seconds). wikipedia.org Due to its transient nature, the transition state is challenging to observe experimentally, making computational exploration essential for its characterization. solubilityofthings.comims.ac.jp

Transition State Theory (TST) provides the theoretical framework for understanding reaction rates based on the properties of the TS. wikipedia.orgnumberanalytics.com Computational methods, particularly DFT, are used to locate the saddle point on the PES that corresponds to the transition state. solubilityofthings.com This involves optimizing the geometry to find a structure that is an energy maximum along the reaction coordinate but a minimum in all other directions. fiveable.me

Once located, the TS structure provides invaluable information about the reaction mechanism. Analysis of its geometry reveals which bonds are breaking and which are forming. For an this compound system undergoing a reaction, computational analysis can reveal the precise geometry at the energetic peak, for instance, in the transition state of an enzymatic reaction catalyzed by chorismate mutase, which involves interactions with the substrate and transition state. ucsb.edu

Furthermore, computational frequency calculations are performed on the TS structure. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. smu.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. solubilityofthings.com Recent computational developments have produced more efficient algorithms, like the Nudged Elastic Band (NEB) method, to reliably and quickly locate transition states, accelerating research in material science and chemistry. ims.ac.jp

Potential Energy Surface Mapping

Statistical Thermodynamics Applications to this compound Systems

Statistical thermodynamics bridges the gap between the microscopic properties of individual molecules (like this compound) and the macroscopic thermodynamic properties of the bulk system (such as entropy, enthalpy, and Gibbs free energy). dhsk.orgcuny.edu It uses statistical methods to calculate the thermodynamic properties as averages of molecular properties. dhsk.org The equations of statistical thermodynamics connect the translational, rotational, vibrational, and electronic properties of molecules to their thermodynamic functions. libretexts.org

A key concept in statistical thermodynamics is the partition function (q), which quantifies the statistical distribution of energy states accessible to a system at a given temperature. iitk.ac.in From the partition function, all major thermodynamic properties can be derived. dhsk.org For a system containing this compound molecules, computational chemistry can be used to calculate the vibrational frequencies and rotational constants needed to construct the partition function.

These calculations are essential for understanding reaction equilibria and kinetics. For instance, Transition State Theory (TST) uses statistical mechanics to relate the rate of a reaction to the partition functions of the reactants and the activated complex (transition state). wikipedia.org While precisely calculating absolute reaction rates is challenging because it requires highly accurate potential energy surfaces, TST is very successful in calculating thermodynamic activation parameters from experimentally determined rate constants. wikipedia.org These parameters include:

Standard Enthalpy of Activation (ΔH‡): The difference in enthalpy between the transition state and the reactants. wikipedia.org

Standard Entropy of Activation (ΔS‡): The difference in entropy, reflecting the change in disorder or randomness, between the transition state and the reactants. wikipedia.org

Standard Gibbs Energy of Activation (ΔG‡): The free energy barrier of the reaction, which determines the reaction rate. wikipedia.org It is related to the other parameters by the equation ΔG‡ = ΔH‡ - TΔS‡. copernicus.org

By computing these values for reactions involving this compound, researchers can gain a deeper understanding of the factors controlling the reaction rate and predict how changes in temperature or molecular structure will affect it. copernicus.org

Table 1: Key Thermodynamic Activation Parameters in Transition State Theory This table provides a general overview of the parameters. Actual values are specific to each reaction.

Parameter Symbol Description Significance for this compound Reactions
Enthalpy of Activation ΔH‡ Represents the heat absorbed or released in forming the transition state from the reactants. wikipedia.org Indicates the energy barrier related to bond breaking and formation. A lower ΔH‡ suggests a faster reaction at a given temperature.
Entropy of Activation ΔS‡ Measures the change in the degree of randomness or disorder when reactants form the transition state. wikipedia.org A negative ΔS‡ implies a more ordered transition state (e.g., two molecules coming together), while a positive value suggests a more disordered one (e.g., a molecule breaking apart). This affects the pre-exponential factor in the rate equation.
Gibbs Energy of Activation ΔG‡ The overall free energy barrier that must be overcome for the reaction to proceed. It combines enthalpy and entropy effects. wikipedia.org Directly determines the reaction rate constant. Lowering ΔG‡ is the primary way catalysts (including enzymes) accelerate reactions involving this compound. rsc.org

Theoretical Modeling of this compound Reactivity and Selectivity

Theoretical modeling is crucial for predicting and explaining the reactivity of molecules like this compound and the selectivity of their reactions. rsc.org Reactivity refers to how readily a molecule undergoes a reaction, while selectivity describes the preference for reaction at one site over another (regioselectivity) or the formation of one stereoisomer over another (stereoselectivity). mdpi.com

Computational techniques, especially those based on Density Functional Theory (DFT), are widely used to model these aspects. escholarship.orgmdpi.com Reactivity can be analyzed using global reactivity descriptors derived from conceptual DFT, such as:

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. This compound, as an α,β-unsaturated ester, is an electrophile.

Nucleophilicity Index (N): Measures the ability of a molecule to donate electrons. mdpi.com

These indices help in understanding the interactions between this compound and various nucleophiles. mdpi.com Local reactivity descriptors, like the electrophilic and nucleophilic Parr functions (Pk+ and Pk-), can predict which specific atom within the this compound molecule is most susceptible to nucleophilic attack. mdpi.com

Modeling is also essential for understanding selectivity. ucc.ie For example, in the Michael addition to this compound, a nucleophile can theoretically attack either the β-carbon (1,4-addition) or the carbonyl carbon (1,2-addition). Computational modeling of the transition states for both pathways can determine the respective activation energies, thereby predicting the regioselectivity of the reaction. researchgate.net Similarly, in reactions that create new chiral centers, computational models can predict enantioselectivity by comparing the activation energies of the pathways leading to different stereoisomers. rsc.org This is particularly important in asymmetric catalysis, where the model must account for the complex interactions between the substrate, the chiral catalyst, and the reagent. escholarship.org

Table 2: Computational Approaches to Modeling Reactivity and Selectivity This table outlines general computational strategies and their applications to this compound systems.

Modeling Aspect Computational Method Information Gained for this compound
Reactivity Conceptual DFT (Global/Local Indices) Predicts the overall electrophilic nature of this compound and identifies the most reactive sites (e.g., the β-carbon) for nucleophilic attack. mdpi.comnih.gov
Regioselectivity Transition State Energy Comparison Calculates the activation energy barriers for competing reaction pathways (e.g., 1,4- vs. 1,2-addition) to predict the major product. ucc.ie
Stereoselectivity Transition State Energy Comparison Determines the energetic preference for forming one stereoisomer over another by modeling the diastereomeric transition states, explaining the outcome of asymmetric syntheses. escholarship.orgrsc.org
Catalyst Effect Catalyst-Substrate Interaction Modeling Elucidates how a catalyst (e.g., an organocatalyst or enzyme) binds to this compound and lowers the activation energy for a specific pathway, enhancing rate and selectivity. mdpi.commdpi.com

Chemometrics in this compound Research

Chemometrics is a field of chemistry that uses mathematical and statistical methods to analyze chemical data. myfoodresearch.com It is particularly useful for extracting meaningful information from large and complex datasets generated by analytical instruments or computational studies. nih.govdmu.dk The primary goal is to identify underlying patterns and relationships within the data. researchgate.net

In the context of this compound research, chemometrics can be applied in several ways. When multiple experiments are run under varying conditions (e.g., different catalysts, solvents, temperatures), chemometrics can build models to correlate these variables with reaction outcomes like yield or selectivity. nih.gov This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study, can help optimize reaction conditions and even predict the outcomes for new, untested conditions. nih.gov

The main techniques used in chemometrics include:

Principal Component Analysis (PCA): An unsupervised pattern recognition method that reduces the dimensionality of complex datasets to visualize groupings and trends. myfoodresearch.comdmu.dk For example, PCA could be used to classify different reaction outcomes based on the spectral data (e.g., FTIR, NMR) of the product mixtures.

Multivariate Calibration/Regression: Methods like Partial Least Squares (PLS) regression are used to build predictive models. researchgate.net For instance, a PLS model could be developed to predict the enantiomeric excess of a reaction involving this compound based on a set of calculated molecular descriptors for the catalyst used. nih.gov

Chemometrics is also valuable for analyzing data from high-throughput screening experiments and for processing complex analytical data from techniques like chromatography and spectroscopy, helping to resolve overlapping signals and quantify components in mixtures. myfoodresearch.comnih.gov By combining experimental or computational data with statistical modeling, chemometrics provides a powerful tool for gaining deeper insights into the chemistry of this compound systems. nih.gov

Isocrotonate in Biological and Biochemical Research

Biosynthetic Pathways Involving Isocrotonate Moieties

The formation of natural products is a complex process where simple building blocks are assembled into intricate molecular architectures. The this compound group found in certain secondary metabolites is a prime example of this, originating from one of the most fundamental precursors in biochemistry.

The biosynthetic origin of the this compound portion of certain complex natural products can be traced back directly to acetate (B1210297) units. researchgate.net Nature utilizes the acetate pathway to construct a wide array of compounds, including fatty acids and polyketides. imperial.ac.ukslideshare.net In this pathway, acetyl-CoA serves as the fundamental two-carbon building block. Through a series of condensation reactions, these acetate units are linked together to form larger carbon chains which can then be modified to produce a variety of functional groups and structures. imperial.ac.uk Degradation studies of natural products like trichothecolone (B1221417) have demonstrated that while the main carbon skeleton may have a different origin, the this compound ester portion is derived from the acetate pathway. researchgate.net This highlights the modularity of biosynthetic pathways, where different precursor routes converge to create a final, complex molecule. nih.govnih.gov

This compound moieties are found esterified to complex core structures, such as those of sesquiterpenoids. researchgate.net Sesquiterpenoids are a class of C15 terpenes synthesized from three isoprene (B109036) units. genome.jp Their biosynthesis typically begins with the cyclization of farnesyl diphosphate (B83284) (FPP), which itself is derived from acetate units via the mevalonate (B85504) pathway. slideshare.netgenome.jpresearchgate.net An example of this integration is seen in the biosynthesis of trichothecolone, where a sesquiterpenoid moiety, trichodiene (B1200196), is first formed and then undergoes extensive oxidative modifications. researchgate.net The resulting polyhydroxylated sesquiterpenoid core is subsequently esterified with an this compound group, which, as mentioned, is derived from acetate. researchgate.net This final acylation step is a common strategy in natural product biosynthesis to modify the biological activity and physicochemical properties of the parent molecule.

The biosynthesis of complex natural products containing an this compound moiety is a multi-enzyme process. oligofastx.com In the case of sesquiterpenoid-based compounds, the key enzymes include:

Terpene Synthases/Cyclases : These enzymes, such as trichodiene synthase, catalyze the crucial cyclization of the linear precursor FPP into the characteristic cyclic skeleton of the sesquiterpene. researchgate.netgenome.jp They are responsible for generating the foundational carbon framework of the molecule. u-tokyo.ac.jp

Cytochrome P450 Monooxygenases : Following the initial cyclization, the sesquiterpene scaffold often undergoes a series of oxidative modifications. researchgate.netnih.gov Cytochrome P450 enzymes introduce hydroxyl groups at specific positions, increasing the molecule's polarity and providing attachment points for further functionalization. nih.gov

Acyltransferases : The final attachment of the this compound group to the hydroxylated sesquiterpenoid core is catalyzed by an acyltransferase. This class of enzymes facilitates the transfer of an acyl group (in this case, isocrotonyl) from a donor molecule, typically an acyl-CoA thioester, to an acceptor molecule (the sesquiterpenoid alcohol).

The coordinated action of these enzyme families, starting from primary metabolites like acetyl-CoA, results in the stereospecific synthesis of complex natural products. mdpi.comnih.gov

Role in Sesquiterpenoid Biosynthesis

Enzymatic Transformations and Interactions with this compound

This compound and its chemical relatives are not only products of biosynthesis but can also serve as substrates and modulators of enzyme activity.

The chemical structure of this compound allows it to be recognized and processed by various enzymes. An activated form of this compound, such as isocrotonyl-CoA, is the presumed substrate for the acyltransferases that attach it to natural product scaffolds. researchgate.net Furthermore, this compound derivatives can act as substrates for other enzyme classes. For instance, methyl 3-[(dimethoxyphosphinyl)oxy]this compound has been identified as a substrate for esterase enzymes. chem960.com The interaction between a substrate and an enzyme's active site is highly specific, often involving hydrogen bonding and van der Waals forces to form an enzyme-substrate complex that facilitates the chemical reaction. vscht.cz

Derivatives containing structures related to this compound have been investigated as inhibitors of various enzymes, highlighting their potential for therapeutic development. ontosight.ai

Isocoumarin (B1212949) Derivatives : A series of isocoumarin derivatives, structurally related to this compound, have been analyzed for their inhibitory effects on Lysyl-tRNA synthetase (LysRS), an essential enzyme in protein translation, making it a target for antimicrobial agents. nih.gov The natural product cladosporin (B1252801) is a known LysRS inhibitor. Synthetic modifications to its isocoumarin core revealed that replacing the methyltetrahydropyran moiety with a more stable methylcyclohexane (B89554) group did not reduce its binding ability. However, the two phenolic hydroxyl groups on the isocoumarin scaffold were found to be critical for binding to the enzyme. nih.gov

4-Hydroxycoumarin Derivatives : These compounds, which share a coumarin (B35378) core, have shown inhibitory activity against carbonic anhydrase-II. scielo.br For example, one derivative demonstrated an IC₅₀ value of 263 µM against this enzyme. scielo.br

Isoxazole Derivatives : Isoxazole derivatives have been tested for their ability to inhibit 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. plos.org Several compounds showed potent, concentration-dependent inhibition, with the most active derivative exhibiting an IC₅₀ value of 8.47 μM. plos.org

These studies demonstrate that the core structure of this compound and its isomers, when incorporated into larger, more complex molecules, can serve as a scaffold for designing potent and specific enzyme inhibitors. mdpi.comresearchgate.net

Interactive Data Table: Enzyme Inhibition by this compound-Related Derivatives

Compound ClassTarget EnzymeCompoundIC₅₀ (µM)Source
Isoxazole Derivative5-Lipoxygenase (5-LOX)Compound 38.47 plos.org
Isoxazole Derivative5-Lipoxygenase (5-LOX)Compound C510.48 plos.org
4-Hydroxycoumarin DerivativeCarbonic Anhydrase-IICompound 2263 scielo.br
4-Hydroxycoumarin DerivativeCarbonic Anhydrase-IICompound 6456 scielo.br
Hydrazone DerivativeMonoamine Oxidase A (hMAO-A)Compound 2a0.342 mdpi.com
Hydrazone DerivativeMonoamine Oxidase A (hMAO-A)Compound 2b0.028 mdpi.com

Biocatalytic Synthesis Utilizing this compound Precursors

Biocatalysis leverages enzymes for chemical transformations, offering high selectivity and environmentally friendly alternatives to traditional chemical synthesis. researchgate.net this compound and its derivatives, such as ethyl this compound, serve as valuable precursors in enzyme-catalyzed reactions. orgsyn.org These reactions are often part of multi-enzyme cascade systems designed for the efficient production of complex molecules. frontiersin.org

One notable application is in the synthesis of valuable organic compounds. For instance, the enzymatic reduction of ethyl this compound is a key step in certain synthetic pathways. This process can be achieved through methods like hydrogenation using a catalyst, which can be performed under controlled conditions to yield specific products. orgsyn.org

Furthermore, the principles of biocatalysis are being applied to develop novel synthetic routes for pharmaceuticals and other high-value chemicals. researchgate.netfrontiersin.org The use of whole-cell biocatalysts, such as engineered yeast (Pichia pastoris), has shown promise in diversifying natural products, a process that could potentially involve intermediates derived from or related to this compound. researchgate.net These biocatalytic systems can be designed as continuous flow processes, enhancing efficiency and scalability for industrial applications. mdpi.com

Mechanistic Studies of this compound-Enzyme Interactions

Understanding the precise interactions between this compound and enzymes is crucial for elucidating biological mechanisms and for designing novel biocatalysts. This compound can act as a substrate for various enzymes, and its binding and conversion are governed by the specific architecture of the enzyme's active site.

Enzymes involved in the metabolism of fatty acids and other small organic acids are of particular interest. While direct mechanistic studies on this compound-enzyme interactions are not extensively detailed in the provided results, the general principles of enzyme kinetics and substrate binding apply. For example, terpenoid synthases, which handle structurally similar but more complex molecules, employ a delicate balance of kinetic and thermodynamic controls to guide reactive intermediates through a specific reaction cascade. researchgate.net This often involves precise positioning of the substrate and stabilization of transient carbocation intermediates, sometimes through interactions with specific amino acid residues like methionine. researchgate.net

Research on enzymes like trichodiene synthase, which converts farnesyl diphosphate, reveals how an enzyme's active site can pre-fold a substrate into a conformation that favors the desired reaction pathway, minimizing the formation of byproducts. researchgate.net Similar principles of conformational control and electrostatic guidance are expected to govern the interaction of this compound with its target enzymes.

Role of this compound in Metabolic Pathways

This compound is recognized as a metabolite, participating in various cellular processes. Its role extends from being a potential energy source to influencing broader metabolic networks.

Exploration of this compound in Cellular Metabolism

Isocrotonic acid is classified as a straight-chain fatty acid and has been identified in cellular metabolism. chemfont.cacontaminantdb.ca It is considered an endogenous metabolite and can be found in various cellular compartments, including the cytoplasm and membranes, as well as in extracellular spaces. Its presence in urine suggests it is part of systemic metabolic processes.

This compound is implicated in lipid metabolism pathways. chemfont.ca As a fatty acid, it can be processed through pathways that break down or build up lipids. The specific enzymes and reaction sequences involved in its metabolism are a subject of ongoing research.

Influence on Metabolic Fluxes

Metabolic flux analysis is a powerful tool used to quantify the rates of metabolic reactions within a cell. nih.govresearchgate.net This technique can reveal how the introduction or alteration of a metabolite like this compound can impact the flow of carbon and other elements through the metabolic network. nih.govmit.edu

While direct studies quantifying the specific influence of this compound on metabolic fluxes are not detailed in the provided search results, the principles of flux analysis suggest that its metabolism would be integrated with central carbon metabolism. For instance, the breakdown of this compound would likely feed into the tricarboxylic acid (TCA) cycle, affecting the flux through this central energy-producing pathway. mit.edu Isotope-assisted metabolic flux analysis (iMFA) is a key technique that could be employed to trace the path of this compound-derived carbon atoms through the metabolic network, providing a quantitative map of its metabolic fate. nih.govbiorxiv.org

Participation in Energy Production and Substrate Utilization

As a fatty acid, this compound is a potential energy source for cells. chemfont.ca The process of substrate utilization involves the conversion of molecules like carbohydrates, fats, and proteins into energy (ATP) and essential biomolecules. fiveable.me The body's choice of substrate depends on the physiological state, such as feeding or fasting. fiveable.menih.govnih.gov

The oxidation of fatty acids is a major source of energy, particularly during periods of fasting or prolonged exercise. fiveable.menih.gov It is plausible that this compound, upon entering the relevant metabolic pathways, is converted into intermediates that can be further oxidized to produce ATP. The efficiency of this process would be comparable to that of other short-chain fatty acids. The utilization of different energy substrates is tightly regulated by hormones and the energy status of the cell. fiveable.memdpi.com

The table below illustrates the general shift in substrate utilization between fed and fasting states, a context in which a fatty acid like this compound would be utilized.

Physiological StatePrimary Energy SubstrateKey Hormonal RegulatorMetabolic Focus
Fed StateGlucoseInsulinGlycolysis, Glycogen Synthesis, Lipogenesis
Fasting StateFatty AcidsGlucagonLipolysis, Gluconeogenesis, Ketogenesis

This table provides a generalized overview of substrate utilization and is not specific to this compound.

Contributions to Redox Homeostasis

Redox homeostasis refers to the balance between oxidants and antioxidants within a cell, which is crucial for normal physiological function. nih.govnih.gov Metabolic processes, including the oxidation of fatty acids, are intrinsically linked to the cell's redox state through the production and consumption of reducing equivalents like NADH and FADH2.

The metabolism of this compound would contribute to the cellular pool of these reducing equivalents. The breakdown of fatty acids generates significant amounts of NADH and FADH2, which then donate electrons to the electron transport chain, a process that is coupled to ATP synthesis but also a major source of reactive oxygen species (ROS). nih.gov Therefore, the utilization of this compound as an energy source would influence the redox balance. Cells have robust antioxidant systems, including molecules like glutathione (B108866) and ascorbate, to buffer these changes and maintain redox homeostasis. nih.gov The continuous processing of oxidants and reductants is a key feature of maintaining a healthy physiological steady state. nih.gov

This compound and its Derivatives in Mechanistic Biological Studies

The study of this compound and its derivatives provides valuable insights into fundamental biological processes. By examining how these molecules interact with cellular components, researchers can uncover molecular targets, dissect signaling pathways, and understand the principles of structure-activity relationships.

Investigation of Molecular Targets and Pathways

The biological effects of a compound are predicated on its interaction with specific molecular targets. Research into this compound derivatives, and their isomers like crotonates, has begun to identify these targets, which primarily include ion channels and enzymes.

One significant area of investigation is the modulation of pentameric ligand-gated ion channels (pLGICs). Studies on the bacterial proton-activated channel GLIC, a model for pLGICs, have shown that short-chain mono-carboxylates can act as negative allosteric modulators. researchgate.netbiorxiv.orgresearchgate.net These compounds bind to sites on the receptor that are distinct from the primary agonist binding site, influencing the channel's gating transitions. researchgate.netbiorxiv.org Specifically, research has identified both an inter-subunit (orthotopic) and an intra-subunit (vestibular) binding pocket that are crucial for this modulation. biorxiv.orgbiorxiv.org While this compound itself was noted as unstable under certain experimental conditions, its trans-isomer, crotonate, was shown to negatively modulate GLIC, suggesting that the this compound structure is a viable scaffold for interacting with this class of receptors. researchgate.netbiorxiv.org

In the nematode Caenorhabditis elegans, a derivative of the closely related crotonic acid has been shown to target the OSM-9 channel. elifesciences.org OSM-9 is a non-selective cation channel and a member of the transient receptor potential vanilloid (TRPV) family. Inhibition of this channel by the crotamiton (B1669626) derivative JM03 was identified as the key mechanism for extending the organism's lifespan and improving stress resistance. elifesciences.org

Furthermore, the general structure of this compound derivatives, particularly esters and acetoxy derivatives, makes them potential candidates for interacting with enzymes. ontosight.ai Their functional groups are susceptible to hydrolysis and other reactions that are common in enzyme active sites, suggesting they could act as either substrates or inhibitors for various metabolic enzymes. ontosight.ai While specific studies on this compound are limited, research on derivatives of other small organic acids has demonstrated potent inhibition of enzymes such as cyclooxygenases (COX-1/COX-2), urease, and α-amylase, highlighting the therapeutic potential of this compound class. nih.govmdpi.commdpi.com For instance, certain tetrahydroquinoline derivatives have shown significant α-amylase inhibition, a key target in managing diabetes. mdpi.com

Table 1: Investigated Molecular Targets of this compound Isomers and Related Derivatives

Compound Class / Derivative Investigated Molecular Target Organism / System Observed Effect Reference(s)
Short-chain mono-carboxylates (e.g., Crotonate) GLIC (Gloeobacter violaceus Ligand-gated Ion Channel) Bacterial (Model System) Negative Allosteric Modulation researchgate.net, biorxiv.org, researchgate.net
Crotamiton Derivative (JM03) OSM-9 (TRPV Channel) Caenorhabditis elegans Inhibition elifesciences.org
Ethyl 3-(acetoxy)this compound Potential Enzyme Substrate/Inhibitor General Biochemistry Hypothetical ontosight.ai
Tetrahydroquinoline Derivatives α-Amylase In Vitro Assay Inhibition mdpi.com
Isoxazole Derivatives Cyclooxygenase (COX-1/COX-2) In Vitro Assay Inhibition nih.gov

Elucidation of Signaling Pathway Modulation

By identifying molecular targets, researchers can then elucidate how these interactions modulate broader signaling pathways, affecting cellular and organismal physiology.

Studies in C. elegans have provided a clear example of this. The inhibition of the OSM-9 ion channel by the crotamiton derivative JM03 initiates a downstream signaling cascade that ultimately extends lifespan. elifesciences.org The key downstream mediator of this effect is SKN-1, a transcription factor homologous to mammalian Nrf2. elifesciences.org Inhibition of OSM-9 leads to the activation of SKN-1 signaling, which in turn enhances proteostasis and resistance to oxidative stress, contributing to longevity. elifesciences.org This demonstrates a complete pathway from a specific molecular interaction to a complex physiological outcome.

At the receptor level, the modulation of the GLIC channel provides mechanistic insights into signaling. The binding of carboxylates to the orthotopic and vestibular sites on GLIC affects the allosteric transitions of the receptor, which is the fundamental process of converting a chemical binding event into a channel gating response. researchgate.netbiorxiv.orgbiorxiv.org Research suggests a model where binding at the orthotopic site, through the vestibular region, leads to a conformational change in a specific protein loop (the pre-β5 strand), which is involved in controlling the opening and closing of the ion pore. biorxiv.org This modulation of receptor gating is a primary event in many signaling pathways.

The broader context for such interventions in C. elegans involves conserved nutrient-sensing and stress-response pathways like the insulin/IGF-1 signaling (IIS) and Target of Rapamycin (TOR) pathways. mdpi.comgenome.jp These pathways are central regulators of aging and stress resistance, and their modulation by small molecules can have profound effects on the organism's health and lifespan. mdpi.comgenome.jp

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to understand how a compound's chemical structure correlates with its biological activity. By systematically modifying a lead compound and observing the changes in its effects, researchers can identify the key chemical features (pharmacophores) responsible for its activity.

A compelling SAR study relevant to this compound involves the modulation of the GLIC receptor by various short-chain mono-carboxylates. researchgate.netbiorxiv.org Researchers compared the effects of butyrate (B1204436) (a saturated four-carbon carboxylate) and crotonate (an unsaturated four-carbon carboxylate). In the wild-type (WT) GLIC receptor, both compounds acted as negative modulators. researchgate.net However, a significant discovery was made when a double mutation was introduced in the pre-β5 strand (Loop Ω) of the receptor. researchgate.netbiorxiv.org In this mutated channel, the effect of crotonate was inverted, becoming a positive modulator, while the effect of butyrate remained negative. researchgate.net This finding strongly indicates that the carbon-carbon double bond present in crotonate (and this compound) is critical for this altered interaction with the mutated channel, providing deep mechanistic insight into how the ligand interacts with the receptor's gating machinery. researchgate.netbiorxiv.org

Another example comes from the development of the crotamiton derivative JM03. elifesciences.org Crotamiton itself is a known inhibitor of the mammalian TRPV4 channel. The creation of the JM03 derivative, through structural modification, resulted in a compound that was effective in extending the lifespan of C. elegans by targeting the homologous OSM-9 channel, demonstrating how SAR can be used to enhance a desired biological outcome. elifesciences.org

Table 2: SAR of Mono-Carboxylate Modulation on Wild-Type and Mutated GLIC Receptor

Compound Chemical Feature Effect on Wild-Type (WT) GLIC Effect on Mutated GLIC (pre-β5 strand) Reference(s)
Butyrate Saturated C4 Chain Negative Modulation Negative Modulation researchgate.net
Crotonate Unsaturated C4 Chain (trans double bond) Negative Modulation Positive Modulation (Inversion of effect) researchgate.net, biorxiv.org

These studies exemplify how SAR provides crucial information for understanding molecular interactions and for the rational design of more potent and selective modulators of biological targets. nih.govnih.govresearchgate.net

Isotopic Labeling Applications in Metabolic Research

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. bitesizebio.com By replacing one or more atoms in a compound with their stable (non-radioactive) heavy isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H/D), researchers can track the journey of these labeled atoms through complex metabolic networks using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov This approach, often called metabolic flux analysis, provides dynamic information about pathway activity, nutrient utilization, and the biosynthesis of complex molecules, which cannot be obtained from static measurements of metabolite concentrations alone. bitesizebio.com

While specific studies detailing the use of isotopically labeled this compound are not widely documented, the principles of metabolic tracing can be readily applied. For example, ¹³C-labeled this compound could be introduced to cell cultures or fed to model organisms to investigate its metabolic processing. Researchers could then track the incorporation of the ¹³C label into various downstream metabolites.

A hypothetical study might involve using [¹³C₄]-isocrotonate to answer several key questions:

Uptake and Activation: Is this compound taken up by cells and, if so, is it converted to isocrotonyl-CoA? This would be the first step for its entry into major metabolic pathways.

Catabolism: Is this compound broken down for energy? If it enters the β-oxidation pathway, the ¹³C label would be expected to appear in acetyl-CoA. This, in turn, would lead to labeled intermediates in the tricarboxylic acid (TCA) cycle, such as citrate (B86180) and malate. nih.gov

Anabolism: Is this compound used as a building block for biosynthesis? The appearance of ¹³C in newly synthesized fatty acids or certain amino acids would indicate that this compound serves as a carbon source for anabolic pathways.

By measuring the rate of label incorporation and the distribution of labeled isotopologues (molecules with different numbers of heavy isotopes), scientists can quantify the flux through these different pathways, providing a detailed picture of how cells utilize this specific short-chain fatty acid. nih.gov Such studies are crucial for understanding the metabolic roles of various nutrients and for identifying metabolic dysregulation in disease states. nih.gov

Isocrotonate in Polymer Chemistry Research

Polymerization Mechanisms of Isocrotonate Monomers

The polymerization of crotonate esters is notoriously difficult via conventional free-radical methods. researchgate.netacs.org Consequently, research has focused on ionic and coordination polymerization pathways.

Anionic polymerization has been employed for alkyl crotonates using initiators like organolithium or Grignard reagents. semanticscholar.orgrsc.org For instance, poly(sec-butyl crotonate) has been successfully synthesized using initiators such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and 1,1-diphenylhexyllithium (DPHL) in tetrahydrofuran (B95107) (THF) at low temperatures (195 to 243 K). kpi.ua Similarly, crotonates with bulky adamantyl ester groups have been polymerized with sec-butyllithium. researchgate.net

However, the geometric isomerism of the monomer plays a critical role. Studies on the polymerization of tert-butyl crotonate (TBC) isomers revealed that the trans-(E)-isomer polymerizes, whereas the cis-(Z)-isomer, or this compound, does not under the same conditions (t-BuMgBr in toluene (B28343) at -78°C). researchgate.netresearchgate.net This highlights the lower reactivity of the this compound isomer in anionic polymerization, likely due to increased steric hindrance at the propagating chain end. In copolymerization studies of cis and trans isomers of methyl crotonate and isopropyl crotonate, the trans isomers were consistently found to have greater reactivity. researchgate.netresearchgate.net

Group Transfer Polymerization (GTP) has emerged as a highly effective method for the controlled, living polymerization of alkyl crotonates. sioc-journal.cn This technique typically involves a silyl (B83357) ketene (B1206846) acetal (B89532) initiator and a catalyst that can be either a nucleophilic anion or a Lewis acid. illinois.edu

Various catalytic systems have been developed for the GTP of crotonates. Early systems utilized catalysts like mercury (II) iodide (HgI2) with iodotrialkylsilanes to achieve the stereospecific living polymerization of methyl crotonate, yielding highly disyndiotactic polymers with narrow molecular weight distributions. researchgate.netresearchgate.net

More recently, metal-free organocatalyzed GTP has gained prominence. sioc-journal.cn Organic superacids and silicon Lewis acids have proven effective. semanticscholar.orgacs.org For example, a system using 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C6H5CHTf2) as an organic acid catalyst and 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) as an initiator successfully polymerized various alkyl crotonates. acs.org Another approach uses silicon Lewis acids like N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (Tf2NSiMe3) with an appropriate silyl ketene acetal initiator. semanticscholar.orgrsc.org These systems allow for the synthesis of high-molecular-weight poly(alkyl crotonate)s in good yields. acs.org

The table below summarizes the results for the GTP of various alkyl crotonates using an organic acid catalyst, demonstrating the impact of the ester group's steric hindrance on polymer yield. acs.org

MonomerEster GroupYield (%)Mn (g/mol)Đ (Mw/Mn)
EtCrEthyl727,5001.14
nPrCrn-Propyl788,7001.13
nBuCrn-Butyl648,2001.12
iPrCrIsopropyl294,1001.18
iBuCrIsobutyl182,9001.15
sBuCrsec-Butyl112,2001.21
tBuCrtert-Butyl0--

Table 1: Organic Acid-Catalyzed Group Transfer Polymerization of Alkyl Crotonates. Polymerization was conducted at -40°C for 24 hours. Data sourced from Macromolecules 2019, 52, 11, 4149–4157. acs.org

Organocatalysis represents a significant advancement in crotonate polymerization, offering metal-free routes to well-defined polymers. sioc-journal.cn As mentioned, many modern GTP systems for crotonates are organocatalytic, using strong organic acids or silicon Lewis acids. semanticscholar.orgrsc.orgacs.orgmdpi.com

Beyond GTP, other organocatalytic strategies are being explored. An efficient Lewis pair polymerization system, using an N-heterocyclic carbene (NHC) as a Lewis base organocatalyst and an aluminum compound as a Lewis acid, was developed to activate and polymerize methyl crotonate, generating high-molecular-weight polymers. researchgate.net

In a different context, the organocatalytic ring-opening polymerization (ROP) of β-butyrolactone can proceed via the formation of crotonate species. acs.org Strong organobases can deprotonate the monomer to form an enolate, which rearranges to a crotonate that acts as the true initiator for the polymerization. openrepository.com This highlights the role of the this compound/crotonate species as a key intermediate in certain organocatalyzed polymerizations. acs.org

Group Transfer Polymerization (GTP)

Microstructural Characterization of Polyisocrotonates

The microstructure of a polymer, particularly its stereochemistry, dictates its physical and material properties. numberanalytics.comquora.com

Tacticity describes the stereochemical arrangement of pendant groups along the polymer backbone. taylorandfrancis.comdoitpoms.ac.uk A regular arrangement (isotactic or syndiotactic) allows polymer chains to pack more efficiently, leading to higher crystallinity and improved mechanical properties, whereas a random (atactic) arrangement results in an amorphous material. numberanalytics.comquora.com

In the polymerization of crotonates, significant control over tacticity has been achieved. Both anionic and group transfer polymerization methods have been shown to produce highly stereoregular, specifically disyndiotactic, poly(alkyl crotonate)s. researchgate.netresearchgate.net Disyndiotacticity refers to a polymer structure where pairs of monomer units have alternating stereochemistry.

For example, the GTP of methyl crotonate using a HgI2/iodotrialkylsilane catalyst system yields predominantly disyndiotactic polymers. researchgate.netresearchgate.net Similarly, anionic polymerization of tert-butyl crotonate can also lead to polymers with high stereoregularity. researchgate.net Research has indicated that the stereoregularity of poly(ethyl crotonate)s prepared by GTP can be enhanced by increasing the steric hindrance of the silyl moiety in the catalyst and initiator and by polymerizing at lower temperatures. researchgate.net One study suggested that while trans-crotonate isomers are more reactive, the cis-isomers (isocrotonates) may form more stereoregular polymers. researchgate.net

Isomerization between the cis (this compound) and trans (crotonate) forms is a crucial factor in these polymerization systems. As established, the trans-isomer is generally more reactive in both anionic and GTP polymerizations. researchgate.netresearchgate.net The inability of tert-butyl this compound to polymerize under anionic conditions where its trans-counterpart readily reacts is a clear demonstration of this difference. researchgate.net

This reactivity gap suggests that for a sample of this compound monomer to be polymerized, it might first need to isomerize to the more stable and reactive trans form. This isomerization can sometimes be a side reaction catalyzed by the polymerization conditions themselves. mdpi.com For instance, in the anionic ring-opening polymerization of other monomers like allyl glycidyl (B131873) ether, isomerization of the pendant allyl group to a prop-1-enyl group is a known side reaction whose extent is highly dependent on the reaction temperature. nih.gov A similar temperature-dependent cis-trans isomerization could be at play in crotonate systems, potentially allowing for the eventual polymerization of this compound monomers, albeit likely at a slower rate than the direct polymerization of the trans isomer. Furthermore, the competitive formation of this compound has been observed as a side process in other reactions, such as the organocatalyzed polymerization of β-butyrolactone, indicating the thermodynamic and kinetic accessibility of this isomer under certain catalytic conditions. acs.org

Stereoregularity and Tacticity Control

Copolymers and Derivative Polymers of this compound

The incorporation of this compound units into polymer chains, either through copolymerization or by creating derivative polymers, has been a subject of scientific inquiry aimed at developing materials with tailored properties. Research has explored various polymerization techniques to achieve this, leading to a range of copolymers with distinct characteristics.

One significant area of research involves the radical copolymerization of this compound esters with other monomers. For instance, degradable alternating copolymers have been successfully synthesized through the free-radical copolymerization of 2-methylen-1,3-dioxepane (MDO) with esters of crotonic acid, which is a structural isomer of isocrotonic acid. acs.org This method is noteworthy because it incorporates degradable ester groups directly into the polymer backbone. acs.org The copolymerization of MDO with various crotonate esters, such as ethyl crotonate and 2-octyl crotonate, has demonstrated that the properties of the resulting copolymers, like the glass transition temperature (Tg), can be systematically adjusted by altering the ester group. acs.org

Another successful method for creating copolymers is group-transfer polymerization (GTP). This technique has been used to synthesize a variety of copolymers that include β-substituted acrylates like alkyl crotonates. researchgate.netresearchgate.net Research has shown the synthesis of random copolymers of methyl crotonate (MC) with other monomers such as ethyl crotonate (EC), n-butyl crotonate (nBC), and methyl cinnamate (B1238496) (MCin). researchgate.netresearchgate.net The thermal stability of these copolymers, as indicated by their glass-transition temperatures, can be varied over a high-temperature range by selecting the appropriate comonomer. researchgate.netresearchgate.net

Cationic ring-opening copolymerization represents another route to this compound-containing polymers. In this approach, 5-alkoxy-2(5H)-furanones (ROFOs), which are cyclic hemiacetal esters, undergo copolymerization with monomers like oxiranes. rsc.org This process yields copolymers that feature ester and acetal moieties within the main chain and possess β-substituted acrylate (B77674) (this compound) structures. rsc.org These structures are amenable to further modification, for example, through a thiol-ene reaction. rsc.org Furthermore, sequence-controlled terpolymers can be produced through the cationic terpolymerization of vinyl ether (VE), oxirane, and ROFO. rsc.org

Free-radically initiated emulsion or solution copolymerization of surface-active crotonic acid esters with other ethylenically unsaturated monomers has also been explored. google.com This method is used to produce copolymers designed as thickening and rheology-modifying agents for aqueous systems. google.com

The following tables summarize key research findings on this compound copolymers:

Copolymer System Polymerization Method Key Findings & Properties Reference
2-Methylen-1,3-dioxepane (MDO) and Crotonate EstersRadical CopolymerizationProduces degradable copolymers with ester groups in the backbone. The glass transition temperature (Tg) can be tuned by changing the crotonate ester. acs.org
Methyl Crotonate (MC) and other AcrylatesGroup-Transfer Polymerization (GTP)Synthesizes random copolymers with a wide range of glass-transition temperatures depending on the comonomer. researchgate.netresearchgate.net
5-Alkoxy-2(5H)-furanones (ROFOs) and OxiranesCationic Ring-Opening CopolymerizationYields copolymers with this compound moieties in the main chain, which can be further functionalized. rsc.org
Crotonic Acid Esters and Ethylenically Unsaturated MonomersFree-Radical Emulsion/Solution CopolymerizationCreates copolymers used as thickeners and rheology modifiers in aqueous systems. google.com
Specific Copolymer Molar Ratio Glass Transition Temperature (Tg) Reference
Poly(MC-random-EC)MC/EC = 50/50173 °C researchgate.netresearchgate.net
Poly(MC-random-nBC)MC/nBC = 50/50130 °C researchgate.netresearchgate.net
Poly(MC-random-MCin)MC/MCin = 54/46216 °C researchgate.netresearchgate.net
Poly(nBC-random-MCin)nBC/MCin = 56/44167 °C researchgate.netresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Isocrotonate

The synthesis of isocrotonates, while established, is an area ripe for innovation. Traditional methods for preparing isocrotonic acid have included the Favorskii rearrangement of 1,3-dibromo-2-butanone (B1660675) and the reduction of β-chloroisocrotonic acid. orgsyn.org A common laboratory-scale synthesis for ethyl this compound involves the partial hydrogenation of ethyl tetrolate over a palladium catalyst. orgsyn.orgorgsyn.org

Future research is moving towards more efficient, selective, and sustainable synthetic strategies. uni-bayreuth.de Key emerging areas include:

Advanced Catalysis: The development of novel catalysts, including homogeneous, heterogeneous, and biocatalysts, offers a promising avenue for improving the synthesis of isocrotonates. uni-bayreuth.desymeres.com Research into photoredox and electrocatalysis could provide greener and more efficient pathways to these compounds. symeres.com

Stereoselective Synthesis: Achieving high stereoselectivity is a central goal in modern organic synthesis. solubilityofthings.com For this compound and its derivatives, developing methods that provide precise control over the Z-configuration of the double bond is crucial. This includes exploring asymmetric catalysis to produce chiral this compound derivatives. porcogroup.com

Biomimetic Approaches: Investigating the biosynthetic pathways of natural products that contain an this compound moiety can inspire new synthetic strategies. porcogroup.comresearchgate.net Understanding how nature constructs these molecules can lead to the development of highly selective, enzyme-inspired catalytic systems.

Advanced Spectroscopic Techniques for this compound Characterization

While standard spectroscopic methods like ¹H NMR and infrared (IR) spectroscopy are routinely used to characterize isocrotonates, advanced techniques can provide deeper insights into their structure, dynamics, and interactions. orgsyn.orgorgsyn.org

Emerging research directions in this area involve the application of:

Multi-dimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used for unambiguous assignment of complex this compound derivatives. 2D J-Resolved spectroscopy can be particularly useful for separating chemical shifts and coupling constants, aiding in detailed structural elucidation, similar to its application for isomers like ethyl crotonate. magritek.com

Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy can provide valuable information about the carbon-carbon double bond and other functional groups, often without the need for extensive sample preparation. uctm.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. symeres.com Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study fragmentation patterns, providing structural information and aiding in the identification of isocrotonates in complex mixtures.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR offers higher signal-to-noise ratios and faster acquisition times compared to traditional IR, making it well-suited for analyzing complex mixtures and for the rapid screening of materials containing this compound moieties. sustainability-directory.com

Integration of Computational and Experimental Approaches in this compound Research

The synergy between computational modeling and experimental work is a powerful tool for accelerating research. nih.gov This integrated approach can be applied to this compound to predict properties, elucidate reaction mechanisms, and guide experimental design.

Future research will likely focus on:

Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways for the synthesis of isocrotonates. rsc.org This can help in understanding transition states, reaction kinetics, and the origins of stereoselectivity, as has been done for related polymerization and cyclization reactions. researchgate.netacs.org

Predicting Spectroscopic and Chemical Properties: Computational chemistry can predict NMR and IR spectra, which aids in the interpretation of experimental data. rsc.org It can also be used to calculate properties like reduction potentials and reactivity towards other molecules, providing insights that can guide the design of new experiments. rsc.org

Rational Design of Catalysts and Materials: By modeling the interactions between a substrate and a catalyst, researchers can rationally design more efficient and selective catalysts for this compound synthesis. hrsmc.nl Similarly, computational tools can help predict the properties of polymers derived from this compound monomers.

A recent study combined experimental and computational methods to investigate the polymerization of rac-β-butyrolactone, where the potential formation of this compound as a less stable cis isomer through kinetically controlled deprotonation was considered. acs.org This highlights how computational studies can shed light on complex reaction mechanisms involving this compound intermediates. acs.orgcore.ac.uk

Unexplored Biological Roles and Mechanistic Discoveries of this compound

The biological significance of this compound is an area with considerable room for exploration. While some derivatives are known intermediates in the synthesis of pharmaceuticals, their direct biological activities and mechanisms are not well-defined. ontosight.aiontosight.ai

Future research directions include:

Screening for Bioactivity: this compound and its synthetic derivatives could be screened for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govjocpr.comfabad.org.tr The structural similarity to other biologically active short-chain fatty acids and their esters suggests this could be a fruitful area of investigation.

Natural Product Biosynthesis: The this compound moiety is part of some natural products. researchgate.net Further investigation into these biosynthetic pathways could reveal novel enzymatic reactions and uncover the biological function of these metabolites.

Metabolic and Signaling Roles: Research into whether this compound or its derivatives play roles in cellular metabolism or signaling pathways is warranted. For instance, a recent study identified short-chain monocarboxylates like crotonate as negative allosteric modulators of the GLIC bacterial ion channel, and a mutation was found to uniquely alter the effect of crotonate, but not its saturated analog butyrate (B1204436). researchgate.net Exploring the role of this compound in similar systems could uncover new biological mechanisms.

Application of this compound in Advanced Materials Science Research

The presence of a polymerizable double bond and a carboxylate functional group makes this compound an attractive monomer for materials science. msu.educirs-group.com The field of advanced materials is continually seeking new monomers to create polymers with tailored properties. openaccessjournals.comopenaccessjournals.comuni-graz.at

Emerging applications for this compound in this field include:

Novel Polymer Synthesis: this compound and its esters can be used as monomers or co-monomers in addition polymerization to create new polymers. msu.edugoogle.com Research could focus on controlling the tacticity of poly(this compound) to influence the material's physical properties, such as its glass transition temperature and thermal stability, an approach that has been explored for related crotonate polymers. researchgate.net

Functional Materials: The ester group in this compound polymers can be hydrolyzed to yield poly(isocrotonic acid), a functional polymer with carboxylic acid groups. These groups can be used for further modification, for creating hydrogels, or for applications in coatings and adhesives. wipo.int

Biomaterials: this compound could be incorporated into biocompatible or biodegradable polymers for medical applications. For example, this compound derivatives have been considered for use in silicone hydrogels for contact lenses. epo.org The potential biocompatibility of resulting polyhydroxyalkanoates (PHAs) makes them interesting as green plasticizers. acs.org

Research Findings Summary

SectionKey Research AreaDetailed Findings and Future Scope
7.1 Novel Synthetic MethodologiesFocus on developing advanced catalytic (photo-, electro-, bio-catalysis), stereoselective, and biomimetic methods to improve efficiency and selectivity beyond traditional routes. orgsyn.orguni-bayreuth.desymeres.comporcogroup.com
7.2 Advanced Spectroscopic TechniquesUtilize multi-dimensional NMR, Raman spectroscopy, and high-resolution mass spectrometry for in-depth structural elucidation and analysis in complex matrices. symeres.commagritek.comuctm.edu
7.3 Computational & Experimental IntegrationCombine DFT calculations with lab experiments to elucidate reaction mechanisms, predict spectroscopic properties, and rationally design novel catalysts and materials. researchgate.netnih.govrsc.orgacs.org
7.4 Unexplored Biological RolesScreen this compound derivatives for pharmacological activities, investigate their roles in natural product biosynthesis, and explore potential functions in metabolic and cellular signaling pathways. researchgate.netontosight.aiontosight.airesearchgate.net
7.5 Advanced Materials ScienceEmploy this compound as a monomer for creating novel polymers with controlled tacticity, functional materials via post-polymerization modification, and advanced biomaterials. acs.orggoogle.comresearchgate.netepo.org

Q & A

Basic: What are the established laboratory synthesis methods for Isocrotonate, and how can their reproducibility be ensured?

Answer:
this compound is typically synthesized via acid-catalyzed esterification or transesterification. Key steps include:

  • Reaction setup : Use anhydrous conditions to prevent hydrolysis.
  • Purification : Distillation or chromatography to isolate high-purity product.
  • Validation : NMR and mass spectrometry for structural confirmation .
    To ensure reproducibility, document reagent ratios, temperature, and catalyst concentration meticulously. Follow guidelines for experimental reporting, such as those in the Beilstein Journal of Organic Chemistry, which emphasize detailed procedural descriptions .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

Answer:

  • NMR Spectroscopy : Identifies functional groups and stereochemistry via chemical shifts (e.g., 1^1H NMR for vinyl protons).
  • IR Spectroscopy : Confirms ester carbonyl stretching (~1740 cm1^{-1}).
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns.
    Cross-validate results with computational methods (e.g., DFT calculations) to resolve ambiguities .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data on this compound’s reactivity?

Answer:

  • Replicate experiments : Control variables like solvent polarity and temperature.
  • Refine computational models : Incorporate solvent effects or transition-state theory.
  • Triangulate data : Use multiple techniques (e.g., kinetic studies, X-ray crystallography) for validation.
    Avoid overgeneralization in hypotheses; frame questions using PICOT to isolate variables (e.g., "How does solvent dielectric constant [I] affect reaction rate [O] in this compound hydrolysis?") .

Advanced: What experimental design principles apply to studying this compound’s catalytic mechanisms under varying thermodynamic conditions?

Answer:
Apply the PICOT framework :

  • Population : Reaction system (e.g., this compound, substrate, solvent).
  • Intervention : Variable parameters (temperature, pressure).
  • Comparison : Baseline conditions (e.g., room temperature vs. 50°C).
  • Outcome : Reaction yield or activation energy.
  • Time : Kinetic profiling at fixed intervals.
    Use Arrhenius plots to analyze temperature dependence and isotope labeling to trace mechanistic pathways .

Basic: What physicochemical properties of this compound are critical for predicting its behavior in organic reactions?

Answer:

PropertyImpact on ReactivityMeasurement Method
SolubilityDetermines solvent compatibilityGravimetric analysis
pKaInfluences acid/base interactionsPotentiometric titration
Thermal stabilityAffects reaction temperature limitsDifferential scanning calorimetry
These properties guide solvent selection and reaction optimization .

Advanced: How should comparative stability studies of this compound across solvent systems be structured methodologically?

Answer:

  • Hypothesis : Solvent polarity inversely correlates with this compound stability.
  • Design : Use a matrix of solvents (polar protic, aprotic, nonpolar).
  • Data collection : Monitor degradation via HPLC at timed intervals.
  • Analysis : Apply ANOVA to identify solvent effects. Ensure sample size (n3n \geq 3) meets statistical power requirements .

Basic: What validated analytical protocols exist for quantifying this compound in complex mixtures?

Answer:

  • Chromatography : HPLC with UV detection (λ = 210 nm) for separation.
  • Calibration : Prepare standard curves using pure this compound.
  • Quality control : Spike recovery tests to validate accuracy (±5% error tolerance).
    Reference ICH guidelines for method validation .

Advanced: What systematic review strategies address gaps in understanding this compound’s biological interactions?

Answer:

  • Search strategy : Use Boolean operators in databases (e.g., PubMed, SciFinder) with terms like "this compound AND cytotoxicity."
  • Inclusion criteria : Prioritize peer-reviewed studies with mechanistic data.
  • Synthesis : Tabulate findings (e.g., IC50_{50} values, assay types) to identify trends.
    Leverage tools like Semrush’s Topic Research to map frequently cited knowledge gaps .

Basic: What safety protocols are essential when handling this compound in laboratories?

Answer:

  • Ventilation : Use fume hoods due to volatility.
  • PPE : Nitrile gloves, goggles, and lab coats.
  • Spill management : Neutralize with sodium bicarbonate.
    Refer to SDS sheets and institutional safety guidelines .

Advanced: How can interdisciplinary approaches integrate kinetics and modeling to elucidate this compound’s reaction pathways?

Answer:

  • Kinetic studies : Use stopped-flow techniques to capture rapid intermediates.
  • Computational modeling : Apply QM/MM simulations to map energy landscapes.
  • Validation : Overlay experimental and theoretical data (e.g., free energy vs. reaction coordinate).
    Ensure research questions are feasible and narrow in scope (e.g., "How does steric hindrance affect this compound’s esterification transition state?") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.